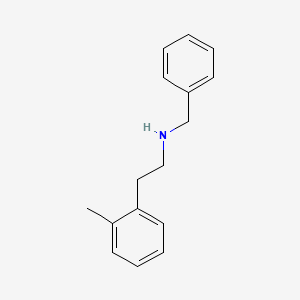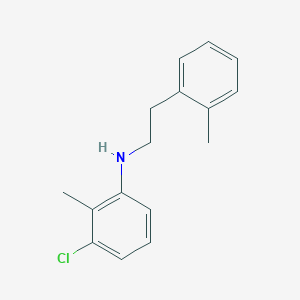![molecular formula C16H18ClNO B1385398 N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline CAS No. 1040687-37-3](/img/structure/B1385398.png)
N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline
Descripción general
Descripción
“N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline” is a chemical compound. Based on its name, it likely contains an aniline group (a benzene ring attached to an amine group), a chlorophenoxy group, and a dimethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a benzene ring (from the aniline group), a chlorophenoxy group, and a dimethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a benzene ring might make the compound relatively stable, while the chlorine atom might make it more reactive .Aplicaciones Científicas De Investigación
Kinetic Mechanism in N-Demethylation Reactions
The kinetic mechanism of chloroperoxidase-catalyzed N-demethylation of N,N-dimethylaniline, supported by ethyl hydroperoxide, offers insights into the potential applications of related compounds. The research demonstrates the possibility of using similar compounds in enzymatic reactions and the study of inhibition kinetics (Kedderis & Hollenberg, 1983).
pH Kinetic Studies in N-Demethylation
The impact of pH on the kinetic parameters for chloroperoxidase-catalyzed N-demethylation of N,N-dimethylaniline is significant. These studies underscore the importance of pH in enzymatic reactions involving similar compounds, highlighting their applicability in biochemistry and enzymology (Kedderis & Hollenberg, 1984).
Electrosynthesis of Derivatives
In the field of electrosynthesis, studies have been conducted on the reaction mechanisms and products of N,N-dimethylaniline derivatives. Such research contributes to the understanding of electrosynthetic processes, potentially expanding the utility of related compounds in synthetic organic chemistry (Michida, Osawa, & Yamaoka, 2001).
N-Demethylation in Biochemical Systems
Investigations into the N-demethylation of N,N-dimethylanilines by nonheme Fe(III)-OH complexes reveal a deeper understanding of electron transfer and proton transfer mechanisms. This is crucial for exploring biochemical pathways and enzymatic reactions involving similar compounds (Barbieri et al., 2015).
Photolysis of Acetylenic Derivatives
The photolysis of p-ethynyl-N,N-dimethylaniline in carbon tetrachloride demonstrates unique reaction pathways at the triple bond and amino group. This knowledge can be valuable in photochemistry, particularly in understanding the behavior of related acetylenic derivatives (Usov, Bardamova, & Kotlyarevskii, 1986).
Synthesis of Analogs and Derivatives
The synthesis of various analogs and derivatives, starting from compounds like 2,4-dimethylaniline, has been explored. These studies provide a foundation for the development of new chemical entities with potential applications in pharmaceuticals and materials science (Vaid et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-12-7-8-13(2)15(11-12)18-9-10-19-16-6-4-3-5-14(16)17/h3-8,11,18H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACAMHXNQSANKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCCOC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385315.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385316.png)

![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385319.png)
![N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385320.png)
![2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine](/img/structure/B1385321.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine](/img/structure/B1385322.png)
![4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385324.png)
![4-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B1385326.png)

![2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385330.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline](/img/structure/B1385336.png)
